molecular formula C15H14O3 B1332203 (4'-Methoxy-biphenyl-4-yl)-acetic acid CAS No. 60277-22-7

(4'-Methoxy-biphenyl-4-yl)-acetic acid

Cat. No.: B1332203
CAS No.: 60277-22-7
M. Wt: 242.27 g/mol
InChI Key: KJOHEDXEFMKOEF-UHFFFAOYSA-N
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Description

(4’-Methoxy-biphenyl-4-yl)-acetic acid is an organic compound that belongs to the biphenyl family It is characterized by the presence of a methoxy group (-OCH3) attached to one of the phenyl rings and an acetic acid group (-CH2COOH) attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Methoxy-biphenyl-4-yl)-acetic acid typically involves the following steps:

    Formation of 4-Methoxybiphenyl: This can be achieved through a Suzuki coupling reaction between 4-methoxyphenylboronic acid and bromobenzene in the presence of a palladium catalyst.

    Introduction of Acetic Acid Group: The 4-methoxybiphenyl is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to introduce the acetic acid group.

Industrial Production Methods

In an industrial setting, the production of (4’-Methoxy-biphenyl-4-yl)-acetic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4’-Methoxy-biphenyl-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (4’-Hydroxy-biphenyl-4-yl)-acetic acid.

    Reduction: The acetic acid group can be reduced to form the corresponding alcohol, (4’-Methoxy-biphenyl-4-yl)-ethanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: (4’-Hydroxy-biphenyl-4-yl)-acetic acid.

    Reduction: (4’-Methoxy-biphenyl-4-yl)-ethanol.

    Substitution: Halogenated derivatives such as 4’-Bromo-biphenyl-4-yl)-acetic acid.

Scientific Research Applications

(4’-Methoxy-biphenyl-4-yl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a standard reagent in fluorescence studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (4’-Methoxy-biphenyl-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybiphenyl: Lacks the acetic acid group, making it less versatile in terms of chemical reactivity.

    4’-Hydroxy-biphenyl-4-yl)-acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group, which can influence its biological activity.

    4’-Bromo-biphenyl-4-yl)-acetic acid: Contains a bromine atom, which can alter its chemical properties and reactivity.

Uniqueness

(4’-Methoxy-biphenyl-4-yl)-acetic acid is unique due to the presence of both a methoxy group and an acetic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-8-6-13(7-9-14)12-4-2-11(3-5-12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOHEDXEFMKOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362703
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60277-22-7
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenyl-(4'-methoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 250 mg (0.93 mmol) of ethyl 4-(4-methoxyphenyl)phenylacetate in 30 ml of ethanol was added, with cooling with ice, 5 ml of 40% sodium hydroxide aqueous solution. This mixture was stirred at room temperature for 2 days. The reaction mixture was neutralized with 3 M hydrochloric acid, and the solvent was then removed by evaporation under reduced pressure. Thereafter, the pH of the resulting mixture was adjusted to 1 with 3 M hydrochloric acid, and this mixture was subjected to extraction with 200 ml of ether. The resulting ether solution was washed with saturated sodium chloride aqueous solution, dried with anhydrous magnesium sulfate, filtered, and then concentrated. Thus, 524 mg (yield 94%) of 4-(4-methoxyphenyl)-phenylacetic acid was obtained.
Name
ethyl 4-(4-methoxyphenyl)phenylacetate
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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